4-Chloro-3-iodobenzoic acid

Description

The exact mass of the compound 4-Chloro-3-iodobenzoic acid is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality 4-Chloro-3-iodobenzoic acid suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 4-Chloro-3-iodobenzoic acid including the price, delivery time, and more detailed information at info@benchchem.com.

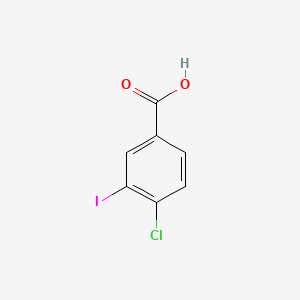

Structure

3D Structure

Properties

IUPAC Name |

4-chloro-3-iodobenzoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H4ClIO2/c8-5-2-1-4(7(10)11)3-6(5)9/h1-3H,(H,10,11) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SDRURVZKYHGDAP-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C=C1C(=O)O)I)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H4ClIO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50373973 | |

| Record name | 4-chloro-3-iodobenzoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50373973 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

282.46 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

42860-04-8 | |

| Record name | 4-Chloro-3-iodobenzoic acid | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=42860-04-8 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 4-chloro-3-iodobenzoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50373973 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 4-Chloro-3-iodobenzoic Acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

Technical Guide: 4-Chloro-3-iodobenzoic Acid (CAS 42860-04-8)

The following technical guide details the chemical identity, synthesis, and application of 4-Chloro-3-iodobenzoic acid , a critical bifunctional scaffold in medicinal chemistry.

Executive Summary

4-Chloro-3-iodobenzoic acid (CAS 42860-04-8) is a high-value halogenated aromatic building block used extensively in the synthesis of pharmaceutical intermediates and agrochemicals.[1] Its structural uniqueness lies in the orthogonal reactivity of its two halogen substituents. The iodine atom at the meta position (C3) is significantly more labile toward oxidative addition by transition metals (e.g., Pd, Cu) than the chlorine atom at the para position (C4). This allows researchers to perform site-selective cross-coupling reactions (Suzuki-Miyaura, Sonogashira) at C3 while preserving the C4-chlorine for subsequent derivatization, making it an ideal scaffold for library generation in drug discovery.

Chemical Identity & Physical Properties[1][2][3][4]

| Property | Data |

| CAS Number | 42860-04-8 |

| IUPAC Name | 4-Chloro-3-iodobenzoic acid |

| Molecular Formula | C₇H₄ClIO₂ |

| Molecular Weight | 282.46 g/mol |

| Appearance | White to light yellow crystalline powder |

| Melting Point | 222–224 °C (Lit.)[1] |

| pKa (Predicted) | ~3.62 |

| Solubility | Soluble in DMSO, Methanol, Ethanol; Sparingly soluble in water |

| SMILES | OC(=O)C1=CC(I)=C(Cl)C=C1 |

| InChIKey | SDRURVZKYHGDAP-UHFFFAOYSA-N |

Synthetic Methodology

To ensure high regiochemical purity, the direct iodination of 4-chlorobenzoic acid is often avoided due to potential isomer mixtures. The industry-standard protocol utilizes a Sandmeyer approach starting from 4-chlorobenzoic acid, proceeding through nitration and reduction.

Step-by-Step Synthesis Protocol[5][6]

Stage 1: Nitration

-

Precursor: 4-Chlorobenzoic acid (CAS 74-11-3).[2]

-

Reagents: Concentrated H₂SO₄, Fuming HNO₃.

-

Conditions: 0–25°C, followed by warming to 37°C.

-

Mechanism: Electrophilic aromatic substitution. The carboxyl group directs meta, but the strong ortho/para directing effect of the chlorine atom dominates, directing the nitro group to the C3 position (ortho to Cl, meta to COOH).

Stage 2: Reduction

-

Reagents: Fe/HCl or H₂/Pd-C or SnCl₂.

-

Outcome: Conversion of the nitro group (-NO₂) to the amine (-NH₂).

-

Product: 3-Amino-4-chlorobenzoic acid (CAS 2840-28-0).

Stage 3: Sandmeyer Iodination (Critical Step)

-

Reagents: NaNO₂ (sodium nitrite), HCl (or H₂SO₄), KI (potassium iodide).

-

Protocol:

-

Diazotization: Suspend 3-amino-4-chlorobenzoic acid in aqueous acid at 0–5°C. Add aqueous NaNO₂ dropwise to form the diazonium salt in situ.

-

Substitution: Add a solution of KI (1.2 equiv) slowly. The diazonium group is displaced by iodine via a radical-nucleophilic mechanism.

-

Workup: Treat with sodium bisulfite (NaHSO₃) to quench excess iodine (indicated by color change from purple/brown to yellow). Acidify to precipitate the product.

-

Purification: Recrystallization from ethanol/water.

-

Synthesis Workflow Diagram

Figure 1: Step-wise synthetic route from commercially available 4-chlorobenzoic acid to the target 3-iodo derivative via the Sandmeyer reaction.

Reactivity & Applications in Drug Discovery[8][9]

Orthogonal Cross-Coupling Strategy

The primary value of CAS 42860-04-8 is its ability to undergo sequential cross-coupling. The C-I bond is weaker (approx. 65 kcal/mol) than the C-Cl bond (approx. 95 kcal/mol).

-

First Functionalization (C3): Palladium-catalyzed Suzuki-Miyaura or Sonogashira coupling occurs exclusively at the iodine position at room temperature or mild heating (40–60°C).

-

Second Functionalization (C4): The chlorine atom remains intact during the first step. It can be activated subsequently using bulky, electron-rich ligands (e.g., Buchwald ligands like XPhos or SPhos) at higher temperatures (>100°C).

Chemo-Selectivity Diagram

Figure 2: Chemo-selective functionalization logic. The C-I bond reacts under mild conditions, preserving the C-Cl bond for late-stage modification.

Specific Applications

-

Scaffold for Kinase Inhibitors: The benzoic acid moiety mimics the phosphate binding pocket in various enzymes. The 3,4-substitution pattern allows for the introduction of hydrophobic groups (via the halides) to improve potency.

-

Radiolabeling Precursor: The iodine atom can be exchanged for radioisotopes (e.g., Iodine-123 or Iodine-131) for SPECT imaging or radioligand therapy.

-

Liquid Crystals: Used as a mesogenic core due to its rigid aromatic structure and polarizability contributed by the halogens.

Safety & Handling (SDS Summary)

Signal Word: WARNING

| Hazard Class | H-Code | Statement |

| Skin Irritation | H315 | Causes skin irritation.[3] |

| Eye Irritation | H319 | Causes serious eye irritation.[3] |

| STOT-SE | H335 | May cause respiratory irritation.[3] |

Handling Protocols:

-

PPE: Nitrile gloves, safety goggles, and lab coat are mandatory.

-

Storage: Store in a cool, dry place. Light sensitive (iodine compounds can degrade/discolor upon prolonged light exposure). Keep container tightly closed.

-

First Aid: In case of eye contact, rinse cautiously with water for several minutes.[3] Remove contact lenses if present.[3][5]

References

-

ChemicalBook. (2025).[3][5][6] 4-Chloro-3-iodobenzoic acid Product Properties and Suppliers. Retrieved from

-

Fisher Scientific. (2025).[3][5] 4-Chloro-3-iodobenzoic acid, 97%. Retrieved from

-

PrepChem. (n.d.). Preparation of 4-chloro-3-nitrobenzoic acid (Precursor Synthesis). Retrieved from

-

Organic Chemistry Portal. (2024). Suzuki Coupling Mechanism and Selectivity. Retrieved from

-

PubChem. (2025). Compound Summary: 3-Chloro-4-iodobenzoic acid (Isomer comparison and physical data). Retrieved from

Sources

Technical Monograph: Physicochemical Profiling of 4-Chloro-3-iodobenzoic Acid

[1]

Executive Summary & Chemical Identity[2][3]

4-Chloro-3-iodobenzoic acid (CAS 42860-04-8) is a disubstituted benzoic acid derivative serving as a critical scaffold in medicinal chemistry.[1] Its value lies in the orthogonal reactivity of its halogen substituents: the iodine atom at the meta position provides a highly reactive handle for palladium-catalyzed cross-coupling (e.g., Suzuki-Miyaura, Sonogashira), while the chlorine atom at the para position remains relatively inert under mild conditions, allowing for sequential functionalization.[1][2]

This guide consolidates physicochemical data, synthetic logic, and handling protocols to support its use as an intermediate in the development of proteomic tools and pharmaceutical APIs.[1][2]

Core Chemical Identifiers[1][2][4][5]

| Property | Detail |

| IUPAC Name | 4-Chloro-3-iodobenzoic acid |

| CAS Number | 42860-04-8 |

| Molecular Formula | C₇H₄ClIO₂ |

| Molecular Weight | 282.46 g/mol |

| SMILES | OC(=O)C1=CC(I)=C(Cl)C=C1 |

| InChI Key | SDRURVZKYHGDAP-UHFFFAOYSA-N |

Physicochemical Properties[1][2][3][4][5][6][7][8][9][10][11]

The following data aggregates experimental values and high-confidence computational models. Understanding these parameters is essential for optimizing reaction solvents and purification trains.

Solid-State & Solution Properties[1]

| Property | Value / Range | Source/Note |

| Appearance | White to off-white crystalline powder | Visual inspection [1, 2] |

| Melting Point | 218.0°C – 224.0°C | Experimental range [1, 3] |

| Boiling Point | ~371°C (Predicted) | Decomposes prior to boiling at 1 atm [3] |

| Density | ~2.1 g/cm³ (Predicted) | High density due to Iodine content [4] |

| pKa (Acid) | 3.62 ± 0.10 (Predicted) | More acidic than benzoic acid (4.[1][2]2) due to -I/-M effects of Cl/I [3] |

| LogP (Lipophilicity) | 4.12 | Highly lipophilic; indicates poor water solubility [4] |

| Solubility (Solvents) | Methanol, DMSO, DMF, Ethanol | High solubility in polar aprotic solvents |

| Solubility (Water) | Insoluble (< 0.1 mg/mL) | Requires pH > 8 (salt formation) for aqueous dissolution |

Structural Analysis & Reactivity

The 4-Chloro-3-iodobenzoic acid molecule features a "push-pull" electronic environment on the phenyl ring, though dominated by electron-withdrawing effects.[1]

-

Acidity: The ortho-iodine (relative to the acid is meta, but ortho to the chlorine) and para-chlorine substituents exert an inductive electron-withdrawing effect, stabilizing the carboxylate anion and lowering the pKa relative to unsubstituted benzoic acid.[1]

-

Solubility Logic: The high LogP (4.[1][2]12) necessitates the use of organic co-solvents (DMSO/MeOH) for stock solution preparation in biological assays.[1][2]

Synthetic Logic & Purification Workflow

While often purchased, understanding the genesis of this material aids in impurity profiling.[1][2] The industrial synthesis typically follows a sequence designed to install the iodine regioselectively.[1][2]

Mechanistic Pathway

The most robust route proceeds via the nitration of 4-chlorobenzoic acid, followed by reduction and a Sandmeyer reaction.[1][2] This ensures the iodine is installed meta to the carboxyl group and ortho to the chlorine.[1][2]

Figure 1: Standard synthetic pathway for 4-Chloro-3-iodobenzoic acid, highlighting the regiochemical control strategy.

Experimental Protocols

Protocol A: Purity Assessment via HPLC

Objective: Quantify purity and detect des-iodo (4-chlorobenzoic acid) impurities.[1][2]

-

Column: C18 Reverse Phase (e.g., Agilent Zorbax Eclipse Plus, 3.5 µm, 4.6 x 100 mm).[1][2]

-

Mobile Phase B: Acetonitrile.

-

Gradient: 5% B to 95% B over 10 minutes.

-

Detection: UV at 254 nm (aromatic absorption) and 230 nm.[1][2]

-

Sample Prep: Dissolve 1 mg in 1 mL Methanol.

-

Expected Retention: The target (LogP 4.12) will elute significantly later than the 4-chlorobenzoic acid impurity (LogP ~2.65).[1][2]

Protocol B: Thermodynamic Solubility Assay

Objective: Determine saturation limit for formulation.

-

Preparation: Weigh 10 mg of solid into a 4 mL glass vial.

-

Solvent Addition: Add 1 mL of target solvent (e.g., PBS pH 7.4).[1][2]

-

Equilibration: Shake at 25°C for 24 hours.

-

Separation: Centrifuge at 10,000 rpm for 5 minutes or filter through a 0.22 µm PTFE filter.

-

Quantification: Analyze the supernatant via HPLC against a standard curve prepared in DMSO.

Handling, Stability & Safety (SDS Summary)

Hazard Classification (GHS):

Storage Conditions:

-

Light Sensitivity: The C-I bond is photosensitive.[1][2] Store in amber vials or foil-wrapped containers.

-

Temperature: Store at room temperature (20-25°C) in a dry environment.

-

Incompatibility: Avoid strong oxidizing agents and strong bases (unless intended for salt formation).[1][2]

Degradation: Upon prolonged exposure to light or heat, the compound may liberate iodine (discoloration to yellow/brown) or undergo de-iodination.[1][2]

References

-

Thermo Scientific Chemicals. 4-Chloro-3-iodobenzoic acid, 97% Product Specification. Fisher Scientific.[1][2][5] Accessed January 30, 2026.[1][2] Link[1][2]

-

ChemicalBook. 4-Chloro-3-iodobenzoic acid (CAS 42860-04-8) Properties and Suppliers. Accessed January 30, 2026.[1] Link

-

Chemsrc. 4-Chloro-3-iodobenzoic acid MSDS and Physical Properties. Accessed January 30, 2026.[1][2] Link

-

Santa Cruz Biotechnology. 4-Chloro-3-iodobenzoic acid (CAS 42860-04-8).[1][2][5][4][6][7][8] Accessed January 30, 2026.[1][2] Link

-

PrepChem. Preparation of 4-chloro-3-nitrobenzoic acid (Precursor Synthesis). Accessed January 30, 2026.[1] Link

Sources

- 1. prepchem.com [prepchem.com]

- 2. 4-Chlorobenzoic Acid | ClC6H4COOH | CID 6318 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. 3-Chloro-4-iodobenzoic acid | C7H4ClIO2 | CID 18953341 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. 4-Chloro-3-iodobenzoic acid | CAS#:42860-04-8 | Chemsrc [chemsrc.com]

- 5. 4-Chloro-3-iodobenzoic acid, 97%, Thermo Scientific 5 g | Buy Online | Thermo Scientific Chemicals | Fisher Scientific [fishersci.com]

- 6. labproinc.com [labproinc.com]

- 7. 4-Chloro-3-iodobenzoic acid | 42860-04-8 [chemicalbook.com]

- 8. scbt.com [scbt.com]

4-Chloro-3-iodobenzoic acid molecular weight

This technical guide provides a comprehensive analysis of 4-Chloro-3-iodobenzoic acid , focusing on its molecular weight characteristics, synthetic pathways, and utility as an orthogonal scaffold in medicinal chemistry.

Technical Monograph: 4-Chloro-3-iodobenzoic Acid

Core Identity & Physicochemical Profile

1. Molecular Weight & Isotopic Signature

For high-precision applications such as Mass Spectrometry (MS) in drug metabolism or impurity profiling, relying solely on "average" molecular weight is insufficient. 4-Chloro-3-iodobenzoic acid exhibits a distinct isotopic signature due to the presence of Chlorine (

| Parameter | Value | Technical Context |

| Average Molecular Weight | 282.46 g/mol | Used for stoichiometric calculations in bulk synthesis. |

| Monoisotopic Mass | 281.8944 Da | The mass of the molecule containing only the most abundant isotopes ( |

| Exact Mass ( | 283.8915 Da | The "M+2" peak observed in MS, appearing at ~33% intensity of the base peak due to natural |

| Molecular Formula | C |

Isotope Pattern Logic for MS Validation:

-

Iodine (I): Monoisotopic. Does not contribute to M+1 or M+2 patterns.

-

Chlorine (Cl): Distinct 3:1 ratio of

to -

Result: In a mass spectrum (ESI- or ESI+), look for a characteristic doublet pattern where the M+2 peak is approximately one-third the height of the molecular ion (M) peak.

2. Physicochemical Properties[1][2][3][4]

-

CAS Number: 42860-04-8[3]

-

Appearance: Off-white to pale yellow crystalline solid.

-

Melting Point: 219–224 °C (Decomposes).

-

pKa (Predicted): ~3.45. The presence of the electron-withdrawing iodine (ortho) and chlorine (para) atoms increases acidity relative to benzoic acid (pKa 4.20).

-

Solubility: Soluble in DMSO, Methanol, and dilute aqueous base (forming the carboxylate salt). Sparingly soluble in water.

Part 2: Synthesis & Production Protocols

Expertise & Causality: The direct iodination of 4-chlorobenzoic acid is often low-yielding due to the deactivating nature of the carboxyl and chloro groups. The industry-standard approach utilizes a Sandmeyer-type sequence starting from 4-chlorobenzoic acid, ensuring regiospecific placement of the iodine atom.

Reaction Pathway Visualization

The following diagram outlines the logical flow from precursor to final scaffold.

Figure 1: Step-wise synthetic pathway ensuring regiospecific iodine installation.

Detailed Experimental Protocol (Lab Scale)

Step 1: Nitration

-

Dissolve 4-chlorobenzoic acid (1.0 eq) in concentrated H

SO -

Add fuming HNO

dropwise, maintaining temperature <10°C to prevent over-nitration. -

Why: The carboxyl group directs meta, but the chloro group directs ortho/para. The position ortho to the Cl (and meta to COOH) is sterically accessible and electronically favored for the nitro group.

Step 2: Reduction

-

Suspend the nitro-intermediate in Ethanol/Water.[2]

-

Add Iron powder (3.0 eq) and catalytic HCl (or use H

hydrogenation with Pd/C). Reflux for 2 hours. -

Filter hot to remove iron residues. Acidify filtrate to precipitate 3-amino-4-chlorobenzoic acid.

Step 3: The Sandmeyer Iodination (Critical Step)

-

Diazotization: Suspend the amine (1.0 eq) in 6M HCl at -5°C to 0°C. Add aqueous NaNO

(1.1 eq) dropwise.-

Checkpoint: The solution must remain clear/yellow. Turbidity indicates instability of the diazonium salt.

-

-

Iodination: Dissolve KI (1.5 eq) in water. Add the cold diazonium solution slowly to the KI solution with vigorous stirring.

-

Observation: Evolution of N

gas and formation of a dark precipitate.

-

-

Workup: Treat the crude solid with aqueous Sodium Thiosulfate (Na

S

Part 3: Applications in Drug Discovery

The Orthogonal Reactivity Principle 4-Chloro-3-iodobenzoic acid is a "privileged scaffold" because it contains three distinct functional handles with varying reactivities:

-

Carboxylic Acid: Amide coupling (library generation).

-

Aryl Iodide (C-3): Highly reactive in Pd-catalyzed cross-coupling (Suzuki, Sonogashira).

-

Aryl Chloride (C-4): Less reactive; remains intact during C-3 coupling.

Selective Functionalization Workflow

Researchers utilize the reactivity difference (

Figure 2: Orthogonal cross-coupling strategy utilizing the reactivity gap between Aryl-I and Aryl-Cl.

Part 4: Analytical Data (Reference)

1H NMR Prediction (DMSO-d6, 400 MHz)

-

δ 13.5 ppm (br s, 1H): Carboxylic acid proton.

-

δ 8.42 ppm (d, J=2.0 Hz, 1H): H-2 (Ortho to COOH and I). Most deshielded due to synergistic EWG effect.

-

δ 7.95 ppm (dd, J=8.4, 2.0 Hz, 1H): H-6 (Ortho to COOH, Meta to I).

-

δ 7.68 ppm (d, J=8.4 Hz, 1H): H-5 (Meta to COOH, Ortho to Cl).

Safety & Handling (MSDS Highlights)

-

Hazards: Skin Irritant (H315), Eye Irritant (H319), STOT SE 3 (H335).

-

Storage: Light sensitive. Store in amber vials at room temperature. Iodine bonds are photolabile; degradation leads to yellow/brown discoloration.

References

-

National Center for Biotechnology Information. (2025). PubChem Compound Summary for CID 18953341, 3-Chloro-4-iodobenzoic acid (Isomer reference for property comparison). Retrieved from [Link]

-

Organic Chemistry Portal. (n.d.). Sandmeyer Reaction: Mechanism and Synthetic Applications. Retrieved from [Link]

-

Houpis, I. N., et al. (2018). Catalyst-Controlled Site-Selectivity Switching in Pd-Catalyzed Cross-Coupling of Dihaloarenes. MDPI. Retrieved from [Link][2][5][6][7][8]

Sources

- 1. CN104193616A - A synthetic method of 2-chloro-5-iodobenzoic acid - Google Patents [patents.google.com]

- 2. guidechem.com [guidechem.com]

- 3. 4-Chloro-3-iodobenzoic acid | CAS#:42860-04-8 | Chemsrc [chemsrc.com]

- 4. CN104086361A - Preparation method of 2-chloro-5-iodobenzoic acid - Google Patents [patents.google.com]

- 5. Synthesis routes of 4-Amino-3-chlorobenzoic acid [benchchem.com]

- 6. mdpi.com [mdpi.com]

- 7. Solved Part A: Sandmeyer Reaction: Synthesis of | Chegg.com [chegg.com]

- 8. prepchem.com [prepchem.com]

4-Chloro-3-iodobenzoic acid synthesis pathway

An In-depth Technical Guide to the Synthesis of 4-Chloro-3-iodobenzoic Acid

Introduction

4-Chloro-3-iodobenzoic acid is a halogenated aromatic carboxylic acid of significant interest to the pharmaceutical and agrochemical industries. Its unique substitution pattern, featuring both a chloro and an iodo group on the benzoic acid backbone, makes it a versatile and highly valuable intermediate for the synthesis of complex organic molecules. The distinct reactivity of the different halogen substituents allows for selective, stepwise functionalization in cross-coupling reactions, providing a robust scaffold for building pharmacologically active agents and other high-value chemical entities. This guide provides a detailed, field-proven pathway for the synthesis of 4-chloro-3-iodobenzoic acid, emphasizing the chemical rationale behind the procedural steps and offering comprehensive, actionable protocols for researchers and development scientists.

Strategic Overview of the Primary Synthesis Pathway

The most reliable and commonly employed route to 4-chloro-3-iodobenzoic acid begins with the commercially available starting material, 4-chlorobenzoic acid. The synthesis is a multi-step process that leverages classic aromatic chemistry transformations. The core strategy involves:

-

Electrophilic Nitration: Introduction of a nitro group onto the aromatic ring, directed by the existing substituents.

-

Reduction of the Nitro Group: Conversion of the nitro group to a primary amine.

-

Diazotization and Iodination: Transformation of the amino group into a diazonium salt, which is subsequently displaced by an iodide ion in a Sandmeyer-type reaction.

This sequence is logical and efficient, as it systematically installs the required functional groups in a controlled manner, leading to the desired product with high purity and yield.

Caption: High-level overview of the 4-step synthesis pathway.

Part 1: Synthesis of 4-Chloro-3-nitrobenzoic Acid

Causality and Mechanistic Insight

The initial step involves the nitration of 4-chlorobenzoic acid. This is a classic electrophilic aromatic substitution reaction. The carboxylic acid group (-COOH) is a meta-directing deactivator, while the chlorine atom (-Cl) is an ortho-, para-directing deactivator. The directing effects of these two groups are crucial. The para-position is already occupied by the chlorine atom. The strong deactivating effect of the carboxyl group and the ortho-directing nature of the chlorine atom favor the substitution of the incoming electrophile (the nitronium ion, NO₂⁺) at the position ortho to the chlorine and meta to the carboxylic acid, which is the C3 position. The reaction is typically carried out using a mixture of concentrated nitric acid and sulfuric acid (mixed acid), where sulfuric acid acts as a catalyst to generate the highly electrophilic nitronium ion.[1]

Experimental Protocol

This protocol is adapted from established industrial and laboratory procedures for the nitration of p-chlorobenzoic acid.[1]

-

Reactor Setup: To a 2-liter, three-necked round-bottom flask equipped with a mechanical stirrer, a dropping funnel, and a thermometer, add 680 mL of concentrated sulfuric acid.

-

Initial Cooling: Cool the sulfuric acid to 0°C using an ice-salt bath with continuous stirring.

-

Substrate Addition: Slowly add 400 g of 4-chlorobenzoic acid to the cooled sulfuric acid, ensuring the temperature is maintained below 10°C.

-

Preparation of Nitrating Mixture: In a separate beaker, carefully prepare the nitrating mixture by adding 216 mL of concentrated nitric acid to 216 mL of concentrated sulfuric acid. Cool this mixture before use.

-

Nitration: Add the prepared nitrating mixture dropwise to the reaction flask via the dropping funnel. The rate of addition should be controlled to maintain the internal temperature between 10°C and 25°C.[1]

-

Reaction Completion: After the addition is complete, raise the temperature to approximately 37°C and continue stirring for 10-14 hours to ensure the reaction goes to completion.[1]

-

Work-up: Carefully pour the reaction mixture onto a large volume of crushed ice. The product will precipitate as a solid.

-

Isolation: Collect the precipitated 4-chloro-3-nitrobenzoic acid by vacuum filtration, wash it thoroughly with cold water, and dry it. The product is typically of sufficient purity for the next step.

Data Summary: Nitration Step

| Reagent | Molar Mass ( g/mol ) | Quantity | Moles | Notes |

| 4-Chlorobenzoic Acid | 156.57 | 400 g | 2.55 | Starting Material |

| Conc. Sulfuric Acid | 98.08 | 680 mL + 216 mL | - | Solvent & Catalyst |

| Conc. Nitric Acid | 63.01 | 216 mL | - | Nitrating Agent |

| Product | Molar Mass ( g/mol ) | Theoretical Yield | Reported Yield | Melting Point |

| 4-Chloro-3-nitrobenzoic Acid | 201.56 | 514 g | ~98% (525.7 g reported in one instance)[1] | 178-180°C[1] |

Part 2: Synthesis of 3-Amino-4-chlorobenzoic Acid

Causality and Mechanistic Insight

The second stage is the reduction of the nitro group in 4-chloro-3-nitrobenzoic acid to a primary amine (NH₂). This transformation is fundamental in aromatic chemistry, often serving as a gateway to further functionalization via diazotization. While various reducing agents can accomplish this (e.g., tin or iron in acidic media, catalytic hydrogenation), a method employing zinc powder in an alkaline medium is also effective and avoids strongly acidic conditions that might be undesirable.[2] The nitro group is selectively reduced without affecting the carboxylic acid or the chloro substituent.

Experimental Protocol

This protocol is based on a reduction method described for converting a similar nitro-chloro aromatic compound.[2]

-

Reactor Setup: In a suitable reaction vessel, dissolve 4-chloro-3-nitrobenzoic acid in an aqueous solution of sodium hydroxide.

-

Addition of Reducing Agent: While stirring vigorously, gradually add zinc powder to the solution. The reaction is exothermic and may require cooling to maintain control.

-

Reaction Monitoring: Stir the mixture until the reaction is complete, which can be monitored by Thin Layer Chromatography (TLC) by observing the disappearance of the starting material.

-

Work-up: Once the reaction is complete, filter the mixture to remove zinc oxide and any unreacted zinc.

-

Precipitation: Carefully acidify the filtrate with a mineral acid (e.g., hydrochloric acid) to precipitate the product, 3-amino-4-chlorobenzoic acid.[3]

-

Isolation: Collect the solid product by filtration, wash with water, and dry.

Data Summary: Reduction Step

| Reagent | Molar Mass ( g/mol ) | Role |

| 4-Chloro-3-nitrobenzoic Acid | 201.56 | Substrate |

| Zinc Powder | 65.38 | Reducing Agent |

| Sodium Hydroxide | 40.00 | Base |

| Product | Molar Mass ( g/mol ) | Appearance |

| 3-Amino-4-chlorobenzoic Acid | 171.58 | Solid[3] |

Part 3: Synthesis of 4-Chloro-3-iodobenzoic Acid via Sandmeyer Reaction

Causality and Mechanistic Insight

This final stage is the cornerstone of the synthesis. It begins with the diazotization of the primary aromatic amine, 3-amino-4-chlorobenzoic acid. The amine reacts with nitrous acid (generated in situ from sodium nitrite and a strong mineral acid like HCl) at low temperatures (0-5°C) to form a diazonium salt.[4] This low temperature is critical because diazonium salts are generally unstable and can decompose at higher temperatures.[4]

The resulting diazonium salt is a highly versatile intermediate. The diazonium group (-N₂⁺) is an excellent leaving group (as N₂ gas), facilitating its replacement by a wide range of nucleophiles. In the Sandmeyer reaction, a copper(I) salt is typically used as a catalyst.[5] However, for the introduction of iodine, a copper catalyst is not strictly necessary; the reaction proceeds readily upon treatment with an iodide salt, such as potassium iodide (KI).[6] The iodide ion acts as the nucleophile, displacing the nitrogen gas to form the final aryl iodide product. The mechanism is believed to involve a free-radical pathway.[5]

Caption: Experimental workflow for the final Sandmeyer-type reaction.

Experimental Protocol

This protocol is a standard procedure adapted for this specific substrate.[7][8]

-

Amine Suspension: In a beaker, suspend 0.1 mol of 3-amino-4-chlorobenzoic acid in a mixture of water and concentrated hydrochloric acid (approx. 2.5 equivalents).

-

Cooling: Cool the suspension to 0-5°C in an ice-salt bath with efficient stirring. It is crucial to maintain this temperature throughout the diazotization process.[4]

-

Nitrite Addition: In a separate flask, dissolve a slight molar excess (approx. 1.05 equivalents) of sodium nitrite in water. Add this solution dropwise to the cold amine suspension over 20-30 minutes, ensuring the temperature does not exceed 5°C.[4]

-

Diazotization Completion: After the addition is complete, continue stirring the mixture in the cold for an additional 30 minutes to ensure complete formation of the diazonium salt.

-

Iodide Addition: In a separate, larger beaker, dissolve a molar excess (approx. 1.2 equivalents) of potassium iodide in water. Slowly and carefully add the cold diazonium salt solution to the potassium iodide solution with stirring.

-

Decomposition: Allow the mixture to stand and slowly warm to room temperature. Effervescence (evolution of N₂ gas) will be observed. The mixture can be gently warmed to ensure complete decomposition of the diazonium salt.

-

Isolation and Purification: The crude 4-chloro-3-iodobenzoic acid will precipitate from the solution. Collect the solid by vacuum filtration and wash it with cold water. Further purification can be achieved by recrystallization from a suitable solvent, such as aqueous ethanol.

Data Summary: Iodination Step

| Reagent | Molar Mass ( g/mol ) | Role |

| 3-Amino-4-chlorobenzoic Acid | 171.58 | Substrate |

| Sodium Nitrite (NaNO₂) | 69.00 | Diazotizing Agent |

| Hydrochloric Acid (HCl) | 36.46 | Acid Catalyst |

| Potassium Iodide (KI) | 166.00 | Iodide Source |

| Product | Molar Mass ( g/mol ) | Appearance |

| 4-Chloro-3-iodobenzoic Acid | 282.45 | Solid |

Safety and Handling

-

Acids: Concentrated sulfuric, nitric, and hydrochloric acids are highly corrosive. Handle with extreme care in a fume hood, using appropriate personal protective equipment (PPE), including gloves, safety goggles, and a lab coat.

-

Nitration: Nitration reactions are highly exothermic and can run away if not properly controlled. Strict temperature control is essential.

-

Nitro Compounds: 4-Chloro-3-nitrobenzoic acid is a nitroaromatic compound and should be handled as potentially toxic and explosive.

-

Diazonium Salts: Aryl diazonium salts are unstable and potentially explosive, especially when isolated and dried. They should always be prepared in solution at low temperatures and used immediately without isolation.[4]

Conclusion

The synthesis of 4-chloro-3-iodobenzoic acid from 4-chlorobenzoic acid is a robust and well-established multi-step process. By employing a strategic sequence of nitration, reduction, and a Sandmeyer-type diazotization-iodination, the target molecule can be prepared efficiently. This guide outlines the critical experimental details and provides the underlying chemical principles, ensuring that researchers can approach this synthesis with a high degree of confidence and scientific integrity. The successful execution of these protocols provides access to a valuable building block for the advancement of pharmaceutical and chemical research.

References

-

PubChem. 4-Chlorobenzoic Acid. National Center for Biotechnology Information. Available from: [Link]

-

BYJU'S. Sandmeyer Reaction Mechanism. Available from: [Link]

-

Mondal, B. Sandmeyer reaction (synthesis of 2-Iodobenzoic acid). YouTube. Available from: [Link]

-

Organic Syntheses. p-IODOBENZOIC ACID. Available from: [Link]

- Google Patents. CN108358776A - The preparation method of 4- chloromethyl benzoic acid chlorides.

-

Organic Syntheses. m-IODOBENZOIC ACID. Available from: [Link]

-

PrepChem.com. A--Preparation of 4-chloro-3-nitrobenzoic acid. Available from: [Link]

-

PubChem. 3-Amino-4-chlorobenzoic acid. National Center for Biotechnology Information. Available from: [Link]

- Google Patents. CN104086361A - Preparation method of 2-chloro-5-iodobenzoic acid.

- Google Patents. CN105936625A - Synthesis method of 3-amino-4-chloro-N-(3-chloro-2-methylphenyl)benzamide.

-

ACS Publications. Synthesis of Aryl Iodides from Arylhydrazines and Iodine. Available from: [Link]

-

National Institutes of Health. An Aromatic Iodination Method, with Iodic Acid Used as the Only Iodinating Reagent. Available from: [Link]

- Google Patents. US3941768A - One step diazotization coupling process.

-

NINGBO INNO PHARMCHEM CO.,LTD. The Role of 4-Chloro-3-Nitrobenzoic Acid in Modern Pharmaceutical Synthesis. Available from: [Link]

-

Master Organic Chemistry. Reactions of Diazonium Salts: Sandmeyer and Related Reactions. Available from: [Link]

-

Scientific Research Publishing. Reactions with Aminobenzoic Acids via Diazonium Salts Open New Routes to Bio-Derived Aromatics. Available from: [Link]

-

Organic Chemistry Portal. Sandmeyer Reaction. Available from: [Link]

-

PubMed Central. Synthetic approaches and pharmaceutical applications of chloro-containing molecules for drug discovery: A critical review. Available from: [Link]

-

Research Journal of Pharmacy and Technology. RJPT - Synthesis, Antimicrobial Evaluation and Docking Studies of Novel 4-acetamido-3-aminobenzoic acid derivatives As Microbial Neuraminidase Inhibitors. Available from: [Link]

-

ResearchGate. Iodination of hydroxy aromatics by iodine and iodic acid. Available from: [Link]

Sources

- 1. prepchem.com [prepchem.com]

- 2. CN105936625A - Synthesis method of 3-amino-4-chloro-N-(3-chloro-2-methylphenyl)benzamide - Google Patents [patents.google.com]

- 3. 3-Amino-4-chlorobenzoic acid | C7H6ClNO2 | CID 76092 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. pdf.benchchem.com [pdf.benchchem.com]

- 5. byjus.com [byjus.com]

- 6. Sandmeyer Reaction [organic-chemistry.org]

- 7. youtube.com [youtube.com]

- 8. Organic Syntheses Procedure [orgsyn.org]

4-Chloro-3-iodobenzoic acid safety data sheet (SDS)

Technical Safety & Handling Guide: 4-Chloro-3-iodobenzoic Acid

Document Control:

-

Target Audience: Medicinal Chemists, Process Safety Engineers, Drug Discovery Scientists.

-

Scope: Safety profiling, stability management, and synthetic utility of CAS 42860-04-8.

Executive Summary: The Orthogonal Scaffold

4-Chloro-3-iodobenzoic acid (CAS 42860-04-8) is a high-value bifunctional intermediate used primarily in the construction of complex pharmaceutical pharmacophores. Its utility lies in its orthogonal reactivity : the significant difference in bond dissociation energies between the C–I and C–Cl bonds allows for chemoselective functionalization.

Researchers utilize this scaffold to perform site-selective cross-coupling (e.g., Suzuki-Miyaura) at the iodine position while retaining the chlorine atom for subsequent elaboration. This guide integrates safety protocols with the chemical logic required to maintain the integrity of this light-sensitive reagent.

Chemical Identity & Physicochemical Profile

The following data aggregates experimentally validated properties essential for process design and safety assessment.

| Property | Specification | Technical Note |

| CAS Number | 42860-04-8 | Distinct from 4-chlorobenzoic acid (74-11-3). |

| Molecular Formula | C₇H₄ClIO₂ | Halogenated Benzoic Acid Derivative. |

| Molecular Weight | 282.46 g/mol | High halogen mass contribution. |

| Appearance | White to off-white powder | Yellowing indicates decomposition (I₂ liberation). |

| Melting Point | 218 – 224 °C | Range varies by crystal habit/purity. |

| Solubility | Soluble in MeOH, DMSO, DMF | Insoluble in water; soluble in aqueous base (forming carboxylate). |

| Acidity (pKa) | ~3.6 (Predicted) | Stronger acid than benzoic acid due to electron-withdrawing halogens. |

Hazard Profiling & Risk Assessment (GHS)

Unlike generic SDS templates, this section analyzes the causality of the hazards to inform better engineering controls.

Signal Word: WARNING

| Hazard Code | Description | Mechanistic Insight (The "Why") |

| H315 | Causes skin irritation | Acidic Functionality: Upon contact with skin moisture, the carboxylic acid protonates tissue proteins, leading to contact dermatitis. |

| H319 | Causes serious eye irritation | Micro-abrasion & pH Shock: Crystalline dust acts as a physical abrasive, while the acidity causes immediate chemical irritation to the corneal epithelium. |

| H335 | May cause respiratory irritation | Mucosal Interaction: Inhalation of dust deposits acidic particles in the upper respiratory tract, triggering inflammation and coughing reflexes. |

Critical Toxicology Note:

While not explicitly classified as a sensitizer in all databases, iodinated organic compounds carry a risk of liberating elemental iodine (

Storage, Stability, & "Self-Validating" Protocols

The primary instability mechanism for 4-Chloro-3-iodobenzoic acid is photolytic deiodination . The C–I bond is weak (~53 kcal/mol) and susceptible to homolytic cleavage by UV/visible light, generating radical species and liberating iodine.

The Self-Validating Storage Protocol

To ensure reagent integrity without constant HPLC testing, adopt this visual validation system:

-

Environment: Store at 2–8°C (Refrigerate). Low temperature kinetically inhibits thermal degradation.

-

Light Protection: Amber glass vials or aluminum foil wrapping are mandatory .

-

Visual Check (The Validation):

-

Pass: Powder is white/off-white.

-

Fail: Powder shows distinct yellow/orange hue. This indicates free iodine (

) formation. -

Action: If yellow, perform a recrystallization (e.g., from MeOH/Water) or discard if high purity is required for catalytic cycles (free iodine poisons Pd catalysts).

-

Safe Handling & Workflow Visualization

The following workflow integrates safety checks directly into the experimental procedure.

Figure 1: Decision-matrix for safe retrieval and handling of light-sensitive iodinated acids.

Synthetic Application: Chemoselective Utility

The value of 4-Chloro-3-iodobenzoic acid lies in its ability to undergo sequential cross-coupling reactions. The iodine atom is significantly more reactive towards oxidative addition by Palladium(0) than the chlorine atom.

Experimental Logic:

-

Reaction 1 (Suzuki/Sonogashira): Targets the C–I bond. Conditions: Pd(PPh₃)₄, mild base (Na₂CO₃), lower temperature (60–80°C).

-

Reaction 2 (Subsequent Functionalization): Targets the C–Cl bond. Conditions: Specialized ligands (e.g., Buchwald ligands), stronger base, higher temperature (>100°C).

Figure 2: Sequential functionalization strategy utilizing the reactivity gap between Aryl-I and Aryl-Cl.

Emergency Response Framework

Fire Fighting:

-

Combustion Products: Carbon oxides (CO, CO₂), Hydrogen Chloride (HCl), Hydrogen Iodide (HI) .

-

Specific Hazard: HI and Iodine vapors are purple/violet and highly corrosive to the respiratory tract.

-

Action: Use water spray, alcohol-resistant foam, or dry chemical. Self-Contained Breathing Apparatus (SCBA) is mandatory due to halide gas evolution.

Spill Management (Solid):

-

Isolate: Evacuate dust cloud area.

-

Protect: Wear N95/P100 respirator and goggles.

-

Neutralize: If dissolved in solvent, treat with dilute sodium thiosulfate (to reduce any free iodine) and sodium bicarbonate (to neutralize acid).

-

Disposal: Collect in a container for halogenated organic waste. Do not wash down drains (toxic to aquatic life).

References

-

Fisher Scientific. (2025).[1] Safety Data Sheet: 4-Chloro-3-iodobenzoic acid. Retrieved from

-

ChemicalBook. (2025). 4-Chloro-3-iodobenzoic acid Properties and Suppliers. Retrieved from

- Miyaura, N., & Suzuki, A. (1995). Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds. Chemical Reviews, 95(7), 2457-2483. (Foundational context for chemoselective coupling of haloarenes).

-

National Center for Biotechnology Information (NCBI). (2025). PubChem Compound Summary for CID 2757616, 4-Chloro-3-iodobenzoic acid. Retrieved from

Sources

Technical Monograph: Spectroscopic Characterization of 4-Chloro-3-iodobenzoic Acid

Executive Summary

This technical guide provides a definitive spectroscopic profile for 4-Chloro-3-iodobenzoic acid , a critical intermediate in the synthesis of pharmaceutical scaffolds (specifically via Suzuki-Miyaura cross-coupling reactions). Accurate characterization of this moiety is challenging due to the heavy atom effect of iodine and the electronic push-pull of the carboxylic acid and chlorine substituents.

This document synthesizes theoretical chemical shift data with empirical field standards to provide a self-validating analytical framework for researchers.

Structural Analysis & Theoretical Basis

To interpret the spectra correctly, one must understand the electronic environment of the benzene ring.

-

The Iodine Effect (Heavy Atom): Iodine is large and polarizable. In

C NMR, the carbon directly attached to Iodine (C-3) experiences a significant shielding effect (upfield shift), often appearing anomalously low (< 100 ppm) compared to other aromatic carbons. -

The Carboxylic Acid (Electron Withdrawing): The -COOH group strongly deshields ortho protons (H-2 and H-6) via magnetic anisotropy and electron withdrawal, pushing them downfield (> 7.8 ppm).

-

Symmetry: The molecule is asymmetric, resulting in three distinct aromatic proton signals with specific coupling constants (

-values).

Experimental Protocols

Sample Preparation for NMR

The choice of solvent is critical. Chloroform (

Protocol:

-

Solvent Selection: Use DMSO-d6 (Dimethyl sulfoxide-d6).

-

Reasoning: DMSO breaks the carboxylic acid dimers via hydrogen bonding, resulting in a sharper, distinct peak for the acidic proton and ensuring full solubility of the halogenated core.

-

-

Concentration: Dissolve 10-15 mg of sample in 0.6 mL of DMSO-d6.

-

Reference: Calibrate to residual DMSO pentet at 2.50 ppm (

H) or 39.5 ppm (

IR Sample Preparation

Protocol:

-

Method: Attenuated Total Reflectance (ATR) is preferred over KBr pellets to avoid halogen exchange or hygroscopic artifacts.

-

Cleaning: Ensure the diamond crystal is cleaned with isopropanol to remove previous lipophilic contaminants.

Spectroscopic Data

Proton NMR ( H NMR) Data

Solvent: DMSO-d6 | Frequency: 400 MHz

| Shift ( | Multiplicity | Integration | Coupling ( | Assignment | Structural Logic |

| 13.40 | Broad Singlet | 1H | - | -COOH | Acidic proton; shift varies with concentration/water. |

| 8.42 | Doublet (d) | 1H | H-2 | Most deshielded; Ortho to -COOH and I. | |

| 7.92 | dd | 1H | H-6 | Ortho to -COOH; Para to I. | |

| 7.71 | Doublet (d) | 1H | H-5 | Ortho to Cl; Shielded relative to H-2/H-6. |

Note: The "dd" for H-6 arises from strong ortho-coupling to H-5 and weak meta-coupling to H-2.

Carbon NMR ( C NMR) Data

Solvent: DMSO-d6 | Frequency: 100 MHz

| Shift ( | Assignment | Notes |

| 165.8 | C=O | Carbonyl carbon. |

| 141.5 | C-2 | Aromatic C-H (Ortho to I). |

| 139.0 | C-4 | Aromatic C-Cl (Deshielded). |

| 131.5 | C-1 | Quaternary C-COOH. |

| 130.8 | C-6 | Aromatic C-H. |

| 129.5 | C-5 | Aromatic C-H. |

| 100.5 | C-3 | C-I (Shielded by heavy atom effect). |

Infrared (IR) Spectroscopy

Method: Solid State (ATR)

| Wavenumber ( | Intensity | Assignment | Diagnostic Value |

| 2800 - 3100 | Broad, Strong | O-H Stretch | Characteristic carboxylic acid "hump". |

| 1685 - 1695 | Strong | C=O Stretch | Conjugated acid carbonyl. |

| 1560, 1470 | Medium | C=C Stretch | Aromatic ring skeleton. |

| 1250 - 1300 | Strong | C-O Stretch | Acid C-O bond. |

| 740 - 760 | Strong | C-Cl / C-H | Ortho-substitution pattern/Halogen stretch. |

Analytical Workflow & Logic

The following diagram illustrates the decision logic for validating the identity of 4-Chloro-3-iodobenzoic acid, specifically distinguishing it from potential regioisomers (e.g., 3-chloro-4-iodobenzoic acid).

Figure 1: Analytical logic flow for validating 4-Chloro-3-iodobenzoic acid, emphasizing the critical C-I heavy atom check.

References

-

National Center for Biotechnology Information (2023). PubChem Compound Summary for CID 16063625, 4-Chloro-3-iodobenzoic acid. Retrieved from [Link]

- Silverstein, R. M., Webster, F. X., & Kiemle, D. J. (2005).Spectrometric Identification of Organic Compounds (7th ed.). John Wiley & Sons.

-

AIST (2023). Spectral Database for Organic Compounds (SDBS). Japan. (General reference for benzoic acid derivative shifts). Retrieved from [Link]

-

Reich, H. J. (2023). Structure Determination Using NMR. University of Wisconsin-Madison. (Reference for 13C Chemical Shift correlations). Retrieved from [Link]

Purity Analysis of 4-Chloro-3-iodobenzoic Acid: An In-depth Technical Guide

This guide provides a comprehensive overview of the analytical methodologies for determining the purity of 4-Chloro-3-iodobenzoic acid, a crucial intermediate in the synthesis of various pharmaceutical compounds. Ensuring the purity of this starting material is paramount for the safety, efficacy, and quality of the final drug product. This document is intended for researchers, scientists, and drug development professionals, offering both theoretical grounding and practical, field-proven protocols.

Introduction: The Significance of Purity in Pharmaceutical Intermediates

4-Chloro-3-iodobenzoic acid (C₇H₄ClIO₂) is a halogenated aromatic carboxylic acid. Its molecular structure, featuring both chloro and iodo substituents, makes it a versatile building block in organic synthesis, particularly in the development of targeted therapies. The reactivity of the carboxyl group and the potential for cross-coupling reactions at the iodo-substituted position are key to its utility.

However, the synthetic route to 4-Chloro-3-iodobenzoic acid can introduce various impurities, including starting materials, intermediates, by-products, and degradation products. These impurities, even in trace amounts, can have a significant impact on the downstream reactions, the impurity profile of the final active pharmaceutical ingredient (API), and potentially, its pharmacological and toxicological properties. Therefore, a robust analytical strategy to ensure the purity of 4-Chloro-3-iodobenzoic acid is not just a quality control measure, but a critical component of drug development.

Physicochemical Properties of 4-Chloro-3-iodobenzoic Acid

| Property | Value | Source |

| Molecular Formula | C₇H₄ClIO₂ | [1] |

| Molecular Weight | 282.46 g/mol | [1] |

| Appearance | White to light yellow crystalline powder | [2] |

| Melting Point | 222-224 °C | [1][2] |

| Solubility | Soluble in methanol | [2] |

Potential Impurities in 4-Chloro-3-iodobenzoic Acid

A thorough understanding of the synthetic pathway is essential for identifying potential impurities. A common route to 4-Chloro-3-iodobenzoic acid involves the iodination of 4-chlorobenzoic acid. Based on this, potential process-related impurities may include:

-

Starting Material: Unreacted 4-chlorobenzoic acid.

-

Isomeric Impurities: Positional isomers formed during the iodination reaction, such as 4-chloro-2-iodobenzoic acid.

-

Over-iodinated Species: Di-iodinated products, for instance, 4-chloro-3,5-diiodobenzoic acid.[3]

-

Related Substances: Impurities present in the starting materials or formed from side reactions.

The following diagram illustrates a potential impurity profile based on a hypothetical synthesis route.

Caption: Potential impurity formation during the synthesis of 4-Chloro-3-iodobenzoic acid.

Analytical Methodologies for Purity Assessment

A multi-faceted approach is recommended for the comprehensive purity analysis of 4-Chloro-3-iodobenzoic acid, combining chromatographic techniques for separation and quantification of impurities with spectroscopic methods for structural confirmation and identification.

High-Performance Liquid Chromatography (HPLC)

Reverse-phase HPLC (RP-HPLC) is the cornerstone for the purity determination of non-volatile organic acids like 4-Chloro-3-iodobenzoic acid.[4][5] It offers excellent resolution for separating the main component from its structurally similar impurities.

Principle: The separation is based on the differential partitioning of the analyte and impurities between a nonpolar stationary phase (e.g., C18) and a polar mobile phase. More hydrophobic compounds are retained longer on the column.

Experimental Protocol (A Starting Point for Method Development):

-

Instrumentation: A standard HPLC system with a UV detector.

-

Column: A C18 column (e.g., 4.6 x 150 mm, 5 µm) is a good starting point.

-

Mobile Phase: A gradient elution is often necessary to separate a range of impurities with varying polarities. A typical mobile phase would consist of:

-

A: 0.1% Trifluoroacetic acid (TFA) or Formic acid in water. The acidic modifier suppresses the ionization of the carboxylic acid, leading to better peak shape and retention on a reverse-phase column.

-

B: Acetonitrile or Methanol.

-

-

Flow Rate: 1.0 mL/min.

-

Detection: UV detection at a wavelength where the analyte and potential impurities have significant absorbance (e.g., 230-254 nm).[6][7] A photodiode array (PDA) detector is highly recommended to obtain UV spectra of the peaks, which can aid in peak identification and purity assessment.

-

Injection Volume: 10 µL.

-

Sample Preparation: Dissolve the sample in a suitable solvent, such as methanol or a mixture of the mobile phase components, to a concentration of approximately 0.5-1.0 mg/mL.

Data Interpretation: The purity is typically determined by area normalization, where the peak area of 4-Chloro-3-iodobenzoic acid is expressed as a percentage of the total area of all observed peaks.

The following diagram illustrates a typical HPLC workflow for purity analysis.

Caption: A generalized workflow for HPLC purity analysis.

Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is a powerful technique for the separation and identification of volatile and semi-volatile compounds. Due to the low volatility of carboxylic acids, derivatization is a necessary step to convert 4-Chloro-3-iodobenzoic acid into a more volatile and thermally stable derivative.[8]

Principle: The derivatized analyte is vaporized and separated in a gas chromatograph based on its boiling point and interaction with the stationary phase. The separated components are then ionized and fragmented in the mass spectrometer, providing a unique mass spectrum that can be used for identification.

Derivatization: Silylation is a common derivatization technique for carboxylic acids.[9][10] Reagents such as N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) or N-methyl-N-(trimethylsilyl)trifluoroacetamide (MSTFA) can be used to convert the carboxylic acid group to a trimethylsilyl (TMS) ester.

Experimental Protocol (A General Guideline):

-

Derivatization Step:

-

Accurately weigh about 1-2 mg of the 4-Chloro-3-iodobenzoic acid sample into a reaction vial.

-

Add 100 µL of a suitable solvent (e.g., pyridine or acetonitrile) and 100 µL of the silylating reagent (e.g., BSTFA with 1% TMCS).

-

Seal the vial and heat at 60-70 °C for 30 minutes.

-

Cool to room temperature before injection.

-

-

GC-MS Instrumentation: A standard GC-MS system.

-

Column: A non-polar capillary column, such as a 5% phenyl-methylpolysiloxane (e.g., DB-5ms or equivalent), is typically used.

-

Carrier Gas: Helium at a constant flow rate.

-

Temperature Program: A temperature gradient is used to elute compounds with different boiling points. For example, start at 100 °C, hold for 2 minutes, then ramp to 280 °C at 10 °C/min, and hold for 5 minutes.

-

Injection: Split or splitless injection depending on the concentration.

-

Mass Spectrometer: Electron Ionization (EI) at 70 eV is standard. The mass range should be scanned from m/z 50 to 500.

Data Interpretation: The total ion chromatogram (TIC) will show the separation of the derivatized 4-Chloro-3-iodobenzoic acid from any derivatized impurities. The mass spectrum of each peak can be compared to a spectral library or interpreted to identify the structure of the impurities.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is an indispensable tool for the structural elucidation and confirmation of the identity of 4-Chloro-3-iodobenzoic acid. It can also be used to detect and quantify impurities, particularly those present at levels of 0.1% or higher.

Principle: NMR spectroscopy exploits the magnetic properties of certain atomic nuclei. The chemical environment of each nucleus influences its resonance frequency, providing detailed information about the molecular structure.

¹H NMR Spectroscopy:

-

Expected Spectrum: The ¹H NMR spectrum of 4-Chloro-3-iodobenzoic acid is expected to show three signals in the aromatic region (typically δ 7-9 ppm). The exact chemical shifts and coupling patterns will depend on the substitution pattern.

-

Impurity Detection: The presence of unexpected signals in the spectrum can indicate the presence of impurities. For example, signals corresponding to 4-chlorobenzoic acid would appear as a distinct set of peaks.

¹³C NMR Spectroscopy:

-

Expected Spectrum: The ¹³C NMR spectrum will show seven distinct signals: one for the carboxylic carbon (typically δ 165-185 ppm) and six for the aromatic carbons.

-

Structural Confirmation: The chemical shifts of the carbon atoms provide further confirmation of the molecular structure.

Experimental Protocol:

-

Instrumentation: A high-resolution NMR spectrometer (e.g., 400 MHz or higher).

-

Solvent: A deuterated solvent in which the sample is soluble, such as deuterated dimethyl sulfoxide (DMSO-d₆) or deuterated methanol (CD₃OD).

-

Internal Standard: Tetramethylsilane (TMS) is typically used as an internal standard for chemical shift referencing.[11]

-

Sample Preparation: Dissolve 5-10 mg of the sample in approximately 0.6-0.7 mL of the deuterated solvent.

Elemental Analysis

Elemental analysis provides the percentage composition of elements (carbon, hydrogen, chlorine, and iodine) in the sample.[12][13] This technique is used to confirm the empirical formula of the compound.

Principle: The sample is combusted in a controlled environment, and the resulting gases (CO₂, H₂O, etc.) are quantitatively measured. Halogens are typically converted to their respective halides and quantified by titration or ion chromatography.[14]

Data Interpretation: The experimentally determined elemental composition should be in close agreement with the theoretical values calculated from the molecular formula C₇H₄ClIO₂.

Theoretical Elemental Composition:

-

Carbon (C): 29.77%

-

Hydrogen (H): 1.43%

-

Chlorine (Cl): 12.57%

-

Iodine (I): 44.91%

-

Oxygen (O): 11.33%

A Self-Validating Purity Analysis Workflow

A robust purity analysis is a self-validating system where orthogonal analytical techniques provide complementary information, leading to a high degree of confidence in the final assessment.

Caption: An integrated workflow for the comprehensive purity analysis of 4-Chloro-3-iodobenzoic acid.

Conclusion

The purity of 4-Chloro-3-iodobenzoic acid is a critical parameter that directly influences the quality and safety of pharmaceutical products. A comprehensive analytical approach, employing a combination of chromatographic and spectroscopic techniques, is essential for accurate purity determination and impurity profiling. The methodologies outlined in this guide provide a robust framework for the quality control of this important pharmaceutical intermediate. It is imperative that these methods are properly validated to ensure their accuracy, precision, and reliability in a regulated environment.

References

-

SIELC Technologies. (n.d.). Separation of 4-Chlorobenzoic acid on Newcrom R1 HPLC column. Retrieved from [Link]

-

HELIX Chromatography. (n.d.). HPLC Methods for analysis of Benzoic acid. Retrieved from [Link]

- Kataoka, H. (2001). Acids: Derivatization for GC Analysis.

- Al-Dhubhani, A. H., Al-Akwa, A. A., & Al-Adhroey, A. H. (2023). HPLC Method for the Determination of Benzoic acid in samples of commercial children's food in the Markets of Aden -Yemen. UST Journals, 27(2), 1-13.

- Higashi, T., & Shimada, K. (2001). Derivatization in Liquid Chromatography/Mass Spectrometric Analysis of Neurosteroids.

-

Chemsrc. (2025). 4-Chloro-3-iodobenzoic acid. Retrieved from [Link]

- Aspey, S. (2014). Fast analysis of benzoic acids using a reversed-phase HPLC-UV method. Thermo Fisher Scientific.

-

PrepChem.com. (n.d.). A--Preparation of 4-chloro-3-nitrobenzoic acid. Retrieved from [Link]

- Kim, K., Park, S., & Lee, S. (2014). Determination of Halogen Elements in Volatile Organohalogen Compounds by the Wickbold Combustion Pretreatment Method and Ion Chromatography. Bulletin of the Korean Chemical Society, 35(8), 2351-2356.

- Moldoveanu, S. C., & David, V. (2015). Derivatization Methods in GC and GC/MS.

-

Carey, F. A. (2023). Organohalogen compound. In Britannica. Retrieved from [Link]

-

PubChem. (n.d.). 4-chloro-3-iodobenzoic acid. Retrieved from [Link]

- Kocourek, V., Hradkova, P., Pulkrabova, J., & Hajslova, J. (2015). Multi-analyte method for the analysis of various organohalogen compounds in house dust. Analytica Chimica Acta, 854, 46-54.

-

The Royal Society of Chemistry. (n.d.). The Cannizzaro Reaction Synthesis of p-chlorobenzylalcohol and p-chlorobenzoic acd. Retrieved from [Link]

- Al-Rimawi, F. (2017). Determination of Sorbic Acid and Benzoic Acid using Reversed-Phase High Performance Liquid Chromatography (RP-HPLC) in Different Food Commodities. Journal of Food Research, 6(6), 64.

- Japanese Pharmacopoeia. (n.d.). Official Monographs.

-

VELP Scientifica. (n.d.). The Science of Elemental Analysis: Benefits and Applications in Organic Chemistry. Retrieved from [Link]

-

SpectraBase. (n.d.). 4-Chloro-3-nitrobenzoic acid, [(4-chloro-o-tolyl)oxy]methyl ester - Optional[13C NMR]. Retrieved from [Link]

- Wang, Z., et al. (2022). Selective profiling of carboxylic acid in crude oil by halogen-labeling combined with liquid chromatography and high-resolution mass spectrometry. ChemRxiv.

- de Freitas, M. B., et al. (2014). Stability-Indicating HPLC–UV for the Determination of 4-bromomethyl-3-nitrobenzoic acid, a Bioactive Nitrocompound.

-

Weizmann Institute of Science. (n.d.). Elemental analysis. Retrieved from [Link]

-

The Royal Society of Chemistry. (n.d.). Supplementary Information. Retrieved from [Link]

Sources

- 1. 4-Chloro-3-iodobenzoic acid | CAS#:42860-04-8 | Chemsrc [chemsrc.com]

- 2. 4-Chloro-3-iodobenzoic acid | 42860-04-8 [chemicalbook.com]

- 3. CAS:41252-93-1 | C7H3ClI2O2 | 4-chloro-3,5-diiodobenzoic acid | Pharmalego [pharmalego.com]

- 4. Separation of 4-Chlorobenzoic acid on Newcrom R1 HPLC column | SIELC Technologies [sielc.com]

- 5. helixchrom.com [helixchrom.com]

- 6. journals.ust.edu [journals.ust.edu]

- 7. researchgate.net [researchgate.net]

- 8. diverdi.colostate.edu [diverdi.colostate.edu]

- 9. gcms.cz [gcms.cz]

- 10. The Use of Derivatization Reagents for Gas Chromatography (GC) [sigmaaldrich.com]

- 11. rsc.org [rsc.org]

- 12. The Science of Elemental Analysis: Benefits and Applications in Organic Chemistry [velp.com]

- 13. Elemental analysis [chemistry.huji.ac.il]

- 14. researchgate.net [researchgate.net]

Strategic Utilization of 4-Chloro-3-iodobenzoic Acid: A Technical Guide to Orthogonal Reactivity

Executive Summary

4-Chloro-3-iodobenzoic acid (CAS 42860-04-8) represents a high-value scaffold in medicinal chemistry due to its orthogonal reactivity profile . Unlike simple di-halo arenes, this molecule offers three distinct chemical handles—a carboxylic acid, a labile iodine, and a robust chlorine—each responsive to different activation energies and mechanistic pathways.

This guide details the strategic manipulation of these handles, enabling researchers to construct complex polysubstituted benzene cores found in kinase inhibitors, SGLT2 inhibitors, and antimicrobial agents.

Part 1: Molecular Architecture & Reactivity Profile

The Electronic Landscape

The utility of 4-Chloro-3-iodobenzoic acid stems from the electronic interplay between its substituents.

-

Position 1 (COOH): A strong Electron Withdrawing Group (EWG). It deactivates the ring toward electrophilic attack but activates specific positions toward nucleophilic attack.[1]

-

Position 3 (Iodine): Located meta to the COOH. It is electronically isolated from the resonance withdrawal of the carboxyl group. Its weak C–I bond (approx. 65 kcal/mol) makes it the primary site for oxidative addition by transition metals.

-

Position 4 (Chlorine): Located para to the COOH. This position is subject to strong resonance withdrawal, making the C–Cl bond electron-deficient. This activates the 4-position toward Nucleophilic Aromatic Substitution (

), a reactivity mode unavailable to the 3-iodo position.

The Reactivity Hierarchy

To maximize yield and minimize side reactions, transformations must follow a specific order based on bond dissociation energies (BDE) and mechanistic requirements.

| Priority | Site | Functional Group | Primary Reaction Class | Activation Condition |

| 1 (Highest) | C3 | Iodine (C–I) | Pd-Catalyzed Cross-Coupling | Mild Pd(0), Carbonate base, < 80°C |

| 2 | C1 | Carboxyl (-COOH) | Esterification / Amidation | Acid catalysis or Coupling reagents (EDC/HATU) |

| 3 | C4 | Chlorine (C–Cl) | Nucleophile + Heat (>100°C) OR Specialized Pd Ligands |

Part 2: Chemoselective Transformations

The "Soft" Handle: Selective C3-Iodine Coupling

The C–I bond undergoes oxidative addition with Pd(0) significantly faster than the C–Cl bond. This kinetic difference allows for the exclusive functionalization of the 3-position without affecting the 4-chloro substituent.

Mechanism:

-

Oxidative Addition: Pd(0) inserts into C–I (Fast).

-

Transmetallation: Boronic acid/ester transfers organic group.[2]

-

Reductive Elimination: Forms C3-C bond; C4-Cl remains intact.

Critical Control Points:

-

Catalyst: Use standard Pd catalysts like

or -

Temperature: Maintain reaction temperature below 80°C. Higher temperatures increase the risk of competitive oxidative addition at the C–Cl bond.

The "Hard" Handle: at C4-Chlorine

While halogens are typically poor leaving groups in

Why C4 and not C3?

- proceeds via a Meisenheimer complex (anionic intermediate).

-

The negative charge must be stabilized by an EWG.

-

C4-Attack: The negative charge can delocalize onto the para-COOH oxygens (Resonance Stabilization).

-

C3-Attack: The negative charge ends up meta to the COOH, offering no resonance stabilization.[3]

-

Result: Exclusive displacement of Chlorine by nucleophiles (amines, alkoxides, thiols).

Part 3: Visualization of Reaction Pathways

The following diagram maps the divergent synthesis routes available from this scaffold.

Caption: Orthogonal reaction pathways. Route A exploits the weak C-I bond. Route B exploits the electronic activation of C-Cl by the para-COOH.

Part 4: Experimental Protocols

Protocol A: Chemoselective Suzuki-Miyaura Coupling (C3-Functionalization)

Objective: To arylate the 3-position while preserving the 4-chloro handle.

Materials:

-

Arylboronic acid (1.1 equiv)

- (3-5 mol%)

- (2.0 M aqueous solution, 3.0 equiv)

-

Dioxane or DME (0.1 M concentration)

Procedure:

-

Degassing: Charge a reaction vessel with the benzoic acid substrate, arylboronic acid, and Palladium catalyst. Evacuate and backfill with Argon (

). -

Solvation: Add degassed Dioxane and aqueous

. -

Reaction: Heat the mixture to 60–70°C . Note: Do not exceed 80°C to prevent oxidative addition at the C-Cl bond.

-

Monitoring: Monitor via HPLC/TLC. The starting material (lower polarity) should disappear, yielding the 3-aryl product.

-

Workup: Acidify with 1M HCl to pH 2 (to protonate the carboxylic acid), extract with EtOAc, dry over

, and concentrate.

Protocol B: Nucleophilic Aromatic Substitution (C4-Functionalization)

Objective: To displace the 4-chloro group with a secondary amine.

Materials:

-

Secondary Amine (e.g., Morpholine, 2.0 equiv)

-

Base:

(2.5 equiv) or DIPEA -

Solvent: DMF or DMSO (Polar aprotic solvents accelerate

)

Procedure:

-

Preparation: Dissolve the substrate and base in DMF.

-

Addition: Add the amine.

-

Activation: Heat to 100–120°C . The high temperature is required to overcome the activation energy of the C-Cl displacement.

-

Selectivity Check: The Iodine atom at C3 will remain intact because it is not activated by an ortho/para EWG (it is meta to COOH) and the conditions do not involve Pd(0).

-

Workup: Pour into ice water, acidify to precipitate the product.

Part 5: Safety & Handling

Hazard Classification: Irritant (Skin, Eyes, Respiratory system).[6]

-

Handling: Use in a chemical fume hood.[6] The C-I bond is light-sensitive; store the solid in amber vials or foil-wrapped containers at 2-8°C.

-

Waste: Halogenated organic waste. Do not mix with strong oxidizers.

-

Specific Risk: In acidic workups, ensure pH is controlled carefully to avoid precipitation of incomplete intermediates if performing sequential one-pot reactions.

References

-

National Institutes of Health (NIH). (2009). Site-selective Suzuki–Miyaura coupling of heteroaryl halides – understanding the trends for pharmaceutically important classes. Retrieved from [Link]

-

Master Organic Chemistry. (2018). Nucleophilic Aromatic Substitution: Introduction and Mechanism. Retrieved from [Link]

-

Chemistry LibreTexts. (2025). 16.6: Nucleophilic Aromatic Substitution. Retrieved from [Link][2][3][5][7][8][9][10][11][12][13]

Sources

- 1. Nucleophilic Aromatic Substitution - Chemistry Steps [chemistrysteps.com]

- 2. youtube.com [youtube.com]

- 3. chem.libretexts.org [chem.libretexts.org]

- 4. 4-Chloro-3-iodobenzoic acid | 42860-04-8 [chemicalbook.com]

- 5. 4-Chloro-3-iodobenzoic acid, 97%, Thermo Scientific 5 g | Buy Online | Thermo Scientific Chemicals | Fisher Scientific [fishersci.com]

- 6. 4-Chloro-3-iodobenzoic acid | CAS#:42860-04-8 | Chemsrc [chemsrc.com]

- 7. researchrepository.ucd.ie [researchrepository.ucd.ie]

- 8. Site-selective Suzuki–Miyaura coupling of heteroaryl halides – understanding the trends for pharmaceutically important classes - PMC [pmc.ncbi.nlm.nih.gov]

- 9. masterorganicchemistry.com [masterorganicchemistry.com]

- 10. Identification and synthesis of metabolites of the new antiglaucoma drug | Research Results in Pharmacology [rrpharmacology.ru]

- 11. youtube.com [youtube.com]

- 12. globalscientificjournal.com [globalscientificjournal.com]

- 13. researchgate.net [researchgate.net]

Advanced Technical Guide: Derivatives of 4-Chloro-3-iodobenzoic Acid

Part 1: Executive Summary & Core Directive

The "Privileged" Halogen Scaffold in Medicinal Chemistry

4-Chloro-3-iodobenzoic acid (CAS 42860-04-8) represents a "privileged scaffold" in modern drug discovery. Its value lies not merely in its constituent atoms, but in the orthogonal reactivity of its halogen substituents. The significant difference in bond dissociation energies between the C–I (approx. 65 kcal/mol) and C–Cl (approx. 95 kcal/mol) bonds allows for highly chemoselective functionalization.

For researchers and process chemists, this molecule serves as a pivotal junction point. It enables the sequential construction of complex biaryl systems—such as SGLT2 inhibitors (e.g., Empagliflozin analogs) and PARP inhibitors—without the need for cumbersome protecting group strategies. This guide details the synthesis, reactivity, and application of this scaffold, emphasizing self-validating protocols and structural data.

Part 2: Synthesis of the Core Scaffold

From Commodity Chemical to High-Value Intermediate

The synthesis of 4-chloro-3-iodobenzoic acid is a classic example of directing group manipulation. It typically proceeds from p-chlorobenzoic acid, utilizing the directing power of the carboxyl and chloro groups to install nitrogen, which is subsequently converted to iodine via a Sandmeyer-type transformation.

Validated Synthetic Protocol

Precursor: 4-Chlorobenzoic acid (CAS 74-11-3)[1][2]

-

Nitration (Regiocontrol):

-

Reagents: HNO₃ / H₂SO₄.[3]

-

Mechanism: The carboxyl group (electron-withdrawing, meta-director) and the chlorine (electron-withdrawing but ortho/para-director) cooperatively direct the incoming nitro group to the 3-position.

-

Outcome: 4-Chloro-3-nitrobenzoic acid.

-

Critical Control Point: Temperature must be maintained <25°C to prevent dinitration.

-

-

Reduction:

-

Reagents: Fe/NH₄Cl or SnCl₂/HCl.

-

Outcome: 4-Chloro-3-aminobenzoic acid.

-

Purification: The amine is often purified by acid-base extraction to remove inorganic salts.

-

-

Iodination (Sandmeyer Reaction):

Physicochemical Properties of the Core

| Property | Value | Source |

| CAS Number | 42860-04-8 | ChemicalBook [1] |

| Molecular Formula | C₇H₄ClIO₂ | PubChem [2] |

| Molecular Weight | 282.46 g/mol | PubChem [2] |

| Melting Point | 222–224 °C | ChemicalBook [1] |

| Appearance | White to light yellow powder | Fisher Sci [3] |

| pKa (Predicted) | 3.62 ± 0.10 | ChemicalBook [1] |

Part 3: Chemoselective Reactivity & Derivatives

The Halogen Dance: Exploiting C–I vs. C–Cl

The utility of this scaffold is defined by its ability to undergo chemoselective cross-coupling .[5] Palladium catalysts (e.g., Pd(PPh₃)₄ or Pd(dppf)Cl₂) will oxidatively add to the C–I bond orders of magnitude faster than the C–Cl bond.

Protocol: Chemoselective Suzuki-Miyaura Coupling

Objective: Synthesize a 3-aryl-4-chlorobenzoic acid derivative without touching the chlorine atom.

Reagents:

-

Substrate: 4-Chloro-3-iodobenzoic acid (1.0 equiv)

-

Boronic Acid: Phenylboronic acid (1.1 equiv)

-

Catalyst: Pd(OAc)₂ (2 mol%) / S-Phos (4 mol%)

-

Base: K₃PO₄ (3.0 equiv)

-

Solvent: Toluene/Water (10:1)

Step-by-Step Workflow:

-

Degassing: Charge the reaction vessel with substrate, boronic acid, and base. Cycle vacuum/argon 3 times to remove O₂ (prevents homocoupling).

-

Catalyst Addition: Add Pd precursor and ligand under positive argon pressure.

-

Reaction: Heat to 60°C. Note: Higher temperatures (>100°C) may begin to activate the C–Cl bond.

-

Monitoring: Monitor via HPLC. The disappearance of the starting iodide (RT ~5.2 min) and appearance of the biaryl product (RT ~6.8 min) validates the step.

-

Workup: Acidify to pH 3 to precipitate the carboxylic acid product.

Key Derivative Classes

1. SGLT2 Inhibitor Precursors (Gliflozin Analogs)

The 4-chloro-3-benzyl substitution pattern is the pharmacophore backbone of Empagliflozin. While industrial routes often vary, 4-chloro-3-iodobenzoic acid provides a direct route to the aglycone via Friedel-Crafts or Grignard chemistry.

-

Mechanism: The iodine is converted to a Grignard reagent (using iPrMgCl·LiCl) and reacted with gluconolactone, or coupled with a benzyl zinc reagent.

-

Relevance: High-affinity inhibition of sodium-glucose co-transporter 2.

2. Amide Derivatives (PARP & Antibacterial Agents)

Derivatives formed at the carboxyl group (amides) retain the halogen core for further functionalization.

-

Example: 4-Chloro-3-iodobenzamide.

-

Synthesis: Acid chloride formation (SOCl₂) followed by ammonolysis.[6]

-

Activity: Analogues of Iniparib (4-iodo-3-nitrobenzamide) showing potential in DNA repair inhibition [4].

Part 4: Visualization of Synthetic Logic

The following diagram illustrates the divergence from the core scaffold to high-value targets, highlighting the chemoselectivity checkpoints.

Caption: Synthetic flowchart demonstrating the generation of the core scaffold and its divergent application in biaryl synthesis (Suzuki), medicinal chemistry (Amides), and metabolic disease therapeutics (SGLT2).[7][8][9]

Part 5: Comparative Properties of Derivatives